molecular formula C27H29ClN2O2 B027202 N-Didesmethyl-Loperamid CAS No. 66164-06-5

N-Didesmethyl-Loperamid

Katalognummer: B027202
CAS-Nummer: 66164-06-5
Molekulargewicht: 449.0 g/mol
InChI-Schlüssel: PXJHDOGGBLQFRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

N-Didesmethyl Loperamide is an active metabolite of the peripheral μ1-opioid receptor agonist loperamide . The μ1-opioid receptor is primarily found in the brain and is known to play a crucial role in pain relief, respiratory depression, and euphoria .

Mode of Action

N-Didesmethyl Loperamide acts as an agonist at the μ1-opioid receptor . It binds to these receptors and activates them, leading to a series of downstream effects. Specifically, it impedes electrically induced contractions in isolated guinea pig myenteric plexus .

Biochemical Pathways

The activation of the μ1-opioid receptor by N-Didesmethyl Loperamide leads to a decrease in the release of neurotransmitters such as substance P, which is involved in the transmission of pain signals . This results in a decrease in the perception of pain.

Pharmacokinetics

N-Didesmethyl Loperamide is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, forming N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in its metabolism . The metabolites of loperamide, including N-Didesmethyl Loperamide, are pharmacologically inactive .

Result of Action

The primary result of N-Didesmethyl Loperamide’s action is the inhibition of electrically induced contractions in isolated guinea pig myenteric plexus . Additionally, it enhances the sensitivity of a chloroquine-resistant P. falciparum strain to chloroquine .

Action Environment

The action of N-Didesmethyl Loperamide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8, CYP3A4, CYP2B6, or CYP2D6 could potentially affect the metabolism and efficacy of N-Didesmethyl Loperamide

Biochemische Analyse

Biochemical Properties

N-Didesmethyl Loperamide interacts with several enzymes and proteins. It inhibits electricity-induced contractions in isolated guinea pig myenteric plexus . It also sensitizes a chloroquine-resistant P. falciparum strain to chloroquine .

Cellular Effects

N-Didesmethyl Loperamide has been shown to have effects on various types of cells. For instance, it has been found to induce changes in glioblastoma cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Didesmethyl Loperamide exerts its effects at the molecular level through various mechanisms. It is known to bind with high affinity and selectivity to the μ opioid receptor . It also has a role in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-Didesmethyl Loperamide change over time in laboratory settings. For instance, it has been found that high urine concentrations of N-Didesmethyl Loperamide can produce positive immunoassay drug screen results for 2 urine fentanyl assays, and 1 urine buprenorphine assay .

Dosage Effects in Animal Models

The effects of N-Didesmethyl Loperamide vary with different dosages in animal models. For example, it has been shown to induce psychosis in rodents and humans at certain concentrations .

Metabolic Pathways

N-Didesmethyl Loperamide is involved in several metabolic pathways. It is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von N-Didesmethyl-Loperamid umfasst die Demethylierung von Loperamid. Dieser Prozess kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung von starken Säuren oder Basen, um die Methylgruppen von den Stickstoffatomen im Loperamid-Molekül zu entfernen .

Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Chromatographie und Kristallisation umfassen, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: : N-Didesmethyl-Loperamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation this compound-Oxid erzeugen, während die Reduktion ein satteres Derivat erzeugen kann.

Biologische Aktivität

N-Didesmethyl Loperamide, a metabolite of the widely used anti-diarrheal agent loperamide, has garnered attention due to its pharmacological properties and potential implications in toxicity. This article explores the biological activity of N-Didesmethyl Loperamide, focusing on its mechanisms of action, metabolic pathways, case studies illustrating its clinical impact, and comparative analyses with its parent compound, loperamide.

N-Didesmethyl Loperamide is primarily formed through the N-demethylation of loperamide, which is mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4 . While loperamide acts as a μ-opioid receptor agonist in the gastrointestinal tract to reduce motility and increase water absorption, N-Didesmethyl Loperamide exhibits a significantly lower affinity for these receptors. Research indicates that it is a weaker inhibitor of the hERG potassium channel compared to loperamide, suggesting a reduced risk of cardiotoxicity .

Pharmacological Profile

  • Receptor Binding : N-Didesmethyl Loperamide shows less than 50% inhibition at various receptors at a concentration of 10 μM, indicating lower potency compared to loperamide .
  • Cardiac Ion Channels : It has been shown to inhibit cardiac ion channels such as hERG but at much lower levels than loperamide (7.5-fold weaker) which may contribute to its reduced cardiotoxic profile .

Metabolism and Pharmacokinetics

The metabolism of loperamide leads to several metabolites, with N-Didesmethyl Loperamide being one of the most significant. The pharmacokinetics of loperamide indicate that it undergoes extensive first-pass metabolism, resulting in low systemic bioavailability (approximately 0.3%) and minimal central nervous system effects under normal therapeutic doses . However, in cases of overdose or misuse, such as in chronic diarrhea treatment or opioid withdrawal management, elevated levels of both loperamide and its metabolites can lead to severe adverse effects.

Case Study 1: Loperamide-Induced Cardiogenic Syncope

A notable case involved a 25-year-old female who experienced multiple syncopal episodes attributed to excessive loperamide use (100–150 tablets daily). Electrocardiograms revealed a Brugada-like pattern and subsequent cardiogenic shock. After identifying her high loperamide levels (190 ng/mL) and its metabolite (520 ng/mL), she was treated with intralipid emulsion therapy and supportive care, ultimately recovering from her cardiac complications .

Timeline Event
Day 1Syncopal episodes; ECG shows VT
Day 7Cardiogenic shock; elevated loperamide levels identified
Day 10Recovery after treatment; loperamide undetectable

Case Study 2: Ventricular Storm Induced by Loperamide

Another case reported a 29-year-old female who ingested approximately 600 mg of loperamide daily for chronic gastrointestinal issues. She presented with tachycardia and prolonged QTc interval leading to torsades de pointes. Treatment involved aggressive management in the cardiac intensive care unit, highlighting the risks associated with high doses of loperamide and its metabolites .

Comparative Analysis: N-Didesmethyl Loperamide vs. Loperamide

The following table summarizes key differences between N-Didesmethyl Loperamide and its parent compound:

Parameter N-Didesmethyl Loperamide Loperamide
Receptor Affinity Weaker μ-opioid agonistStrong μ-opioid agonist
hERG Inhibition 7.5-fold weakerHigh affinity
Cardiotoxicity Risk LowerHigher
Bioavailability Not extensively studied~0.3%
Metabolic Pathway Formed via N-demethylationExtensive first-pass metabolism

Eigenschaften

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHDOGGBLQFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648790
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66164-06-5
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Slow hydrolysis of the alkylation product (compound 1) with KOH in t-BuOH at 100° C. for 2-3 days gave the required precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide; compound 2 in the scheme above) in about 37% yield. Intermediate nitrile and amide precursor were characterized by spectroscopic techniques including 1H and 13C NMR, and LC-MS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Didesmethyl Loperamide
Reactant of Route 2
N-Didesmethyl Loperamide
Reactant of Route 3
Reactant of Route 3
N-Didesmethyl Loperamide
Reactant of Route 4
Reactant of Route 4
N-Didesmethyl Loperamide
Reactant of Route 5
Reactant of Route 5
N-Didesmethyl Loperamide
Reactant of Route 6
N-Didesmethyl Loperamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.